Cas no 885950-34-5 (2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate)

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is a fluorinated aryl sulfonate ester with applications in organic synthesis and pharmaceutical chemistry. Its key advantages include high reactivity as an electrophilic sulfonylation agent, facilitated by the electron-withdrawing pentafluorophenyl group, which enhances its leaving group properties. The 3-methyl substituent on the benzenesulfonate moiety provides steric and electronic modulation, improving selectivity in reactions. This compound is particularly useful in cross-coupling reactions, peptide modifications, and as a precursor for advanced intermediates. Its stability under standard conditions and compatibility with diverse reaction environments make it a valuable reagent for researchers seeking efficient sulfonate transfer in complex synthetic pathways.
2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate structure
885950-34-5 structure
Product name:2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate
CAS No:885950-34-5
MF:C13H7O3F5S
Molecular Weight:338.25
CID:3061140
PubChem ID:2783101

2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

    • 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate
    • CS-0362587
    • 10X-0324
    • Pentafluorophenyl toluene-3-sulfonate
    • (2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate
    • SCHEMBL4016980
    • 885950-34-5
    • 2,3,4,5,6-pentafluorophenyl 3-methylbenzene-1-sulfonate
    • 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulphonate
    • DTXSID00382439
    • MFCD05975125
    • AKOS005069320
    • Perfluorophenyl 3-methylbenzenesulfonate
    • Perfluorophenyl3-methylbenzenesulfonate
    • 2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate
    • MDL: MFCD05975125
    • インチ: InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3
    • InChIKey: HWCYHSIKASUOQS-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

計算された属性

  • 精确分子量: 338.00360606Da
  • 同位素质量: 338.00360606Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 467
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • XLogP3: 3.9

じっけんとくせい

  • ゆうかいてん: 49-51°C

2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1433257-500mg
Perfluorophenyl 3-methylbenzenesulfonate
885950-34-5 95+%
500mg
¥1260.00 2024-04-27
Key Organics Ltd
10X-0324-5MG
2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
5mg
£35.00 2025-02-09
TRC
P026705-250mg
2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate
885950-34-5
250mg
$ 220.00 2022-06-03
TRC
P026705-500mg
2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate
885950-34-5
500mg
$ 365.00 2022-06-03
Key Organics Ltd
10X-0324-0.5G
2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
0.5g
£105.00 2025-02-09
A2B Chem LLC
AH92532-5mg
Perfluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
5mg
$214.00 2024-04-19
A2B Chem LLC
AH92532-1g
Perfluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
1g
$392.00 2024-04-19
A2B Chem LLC
AH92532-10g
Perfluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
10g
$1377.00 2024-04-19
A2B Chem LLC
AH92532-1mg
Perfluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
1mg
$201.00 2024-04-19
Key Organics Ltd
10X-0324-10MG
2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate
885950-34-5 >95%
10mg
£48.00 2025-02-09

2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonate 関連文献

2,3,4,5,6-Pentafluorophenyl3-methylbenzenesulfonateに関する追加情報

Introduction to 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate (CAS No. 885950-34-5)

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate, identified by its CAS number 885950-34-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonates, which are widely recognized for their diverse applications in drug synthesis and industrial processes. The presence of fluorine atoms in its aromatic ring structure imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate consists of a benzene ring substituted with five fluorine atoms at the 2, 3, 4, 5, and 6 positions, coupled with a methyl group and a sulfonate moiety at the 3-position. This arrangement confers high electron-withdrawing effects due to the electronegativity of fluorine atoms, which can influence the reactivity and stability of the compound. Such structural features are particularly advantageous in medicinal chemistry for modulating bioactivity and improving metabolic stability.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and resistance to metabolic degradation. Studies have demonstrated that the introduction of fluorine atoms into pharmaceutical molecules can lead to improved pharmacokinetic profiles and increased efficacy. For instance, fluorinated sulfonamides have been extensively explored as antimicrobial agents and diuretics. The sulfonate group in 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate further enhances its potential as a pharmacophore by facilitating hydrogen bonding interactions with biological targets.

One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in various cellular signaling pathways and are often targeted in anticancer therapies. The electron-withdrawing nature of the fluorinated aromatic ring can enhance the binding affinity of kinase inhibitors by stabilizing negative charges on transition states during catalysis. Additionally, the methyl group at the 3-position can serve as a hydrophobic anchor or participate in hydrophobic interactions with protein targets.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions involving fluorinated compounds. Molecular docking studies have shown that 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can effectively bind to active sites of kinases such as Janus kinases (JAKs) and tyrosine kinases (TyKs). These findings have opened new avenues for designing next-generation anticancer drugs that leverage the unique properties of fluorinated sulfonates.

The compound also finds utility in materials science applications. Fluorinated aromatic sulfonates are known for their thermal stability and resistance to chemical degradation under harsh conditions. This makes them suitable for use as additives in high-performance polymers and coatings that require extreme durability. Furthermore, their ability to act as electron-withdrawing groups can enhance charge transport properties in organic electronic devices.

In conclusion,2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate (CAS No. 885950-34-5) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an attractive building block for drug discovery efforts aimed at developing novel therapeutics targeting kinases and other biological pathways. Additionally,its robust chemical properties position it as a valuable material for advanced technological applications requiring high thermal and chemical resistance.

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